
3-Chloro-2-mercaptobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-mercaptobenzoic acid is a useful research compound. Its molecular formula is C7H5ClO2S and its molecular weight is 188.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
One of the primary applications of 3-Chloro-2-mercaptobenzoic acid is its role as an intermediate in the synthesis of more complex organic molecules. The compound can undergo various chemical reactions, including:
- Substitution Reactions : The mercapto group can participate in nucleophilic substitution reactions, making it useful for synthesizing thiol derivatives.
- Oxidation and Reduction Reactions : Common reagents such as hydrogen peroxide and lithium aluminum hydride are employed to manipulate the compound's functional groups, allowing for the creation of diverse chemical entities.
These properties make this compound a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
The biological significance of this compound primarily stems from its thiol group, which can interact with various biological molecules. Key areas of research include:
- Enzyme Inhibition : Studies have indicated that this compound can inhibit specific enzymes by forming covalent bonds with cysteine residues. This mechanism is crucial for understanding biochemical pathways and developing new therapeutic agents.
- Protein Modification : The ability of the mercapto group to modify protein functions has implications for drug design and development. By targeting specific proteins, researchers can explore new treatments for diseases where these proteins play a pivotal role .
Case Studies
Several studies highlight the applications of this compound in various contexts:
- Antimicrobial Activity : Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. For example, piperazine derivatives synthesized using this compound showed significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics .
- Biosensing Applications : The compound's ability to form stable complexes with metal ions has been explored in biosensor technology. Its use in detecting biomarkers through electrochemical methods illustrates its versatility beyond traditional chemical applications .
Eigenschaften
Molekularformel |
C7H5ClO2S |
|---|---|
Molekulargewicht |
188.63 g/mol |
IUPAC-Name |
3-chloro-2-sulfanylbenzoic acid |
InChI |
InChI=1S/C7H5ClO2S/c8-5-3-1-2-4(6(5)11)7(9)10/h1-3,11H,(H,9,10) |
InChI-Schlüssel |
MIGXOSUJYNRJJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)S)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















